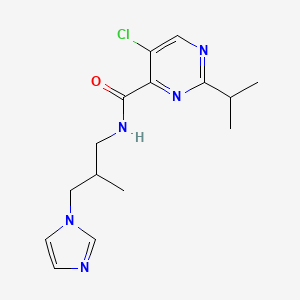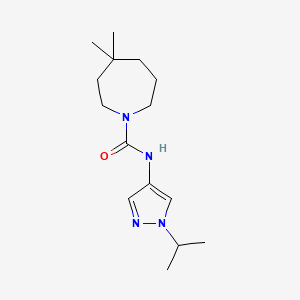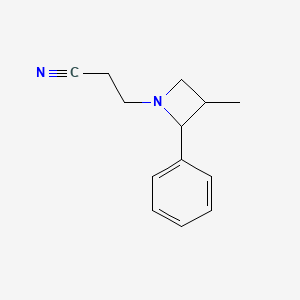
N-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxamide (also known as MM-093) is a small molecule that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of pyrrolidine carboxamide compounds and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MM-093 is not fully understood, but it is believed to involve the inhibition of amyloid beta peptide aggregation and the reduction of pro-inflammatory cytokine levels. MM-093 may also have antioxidant properties, which can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
MM-093 has been shown to have neuroprotective effects and can reduce the levels of pro-inflammatory cytokines in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. MM-093 may have antioxidant properties, which can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MM-093 is that it has been shown to have neuroprotective effects and can reduce the levels of pro-inflammatory cytokines in the brain. This makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of MM-093 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on MM-093. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research could focus on developing more efficient synthesis methods for MM-093 and its analogs.
Métodos De Síntesis
MM-093 has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. In the one-pot synthesis method, 2-methoxy-5-methylpyridine-3-carboxylic acid is reacted with thionyl chloride and then with pyrrolidine-1-carboxamide to obtain MM-093. In the multi-step synthesis method, 2-methoxy-5-methylpyridine-3-carboxylic acid is first converted to its corresponding acid chloride, which is then reacted with pyrrolidine-1-carboxamide to obtain MM-093.
Aplicaciones Científicas De Investigación
MM-093 has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. MM-093 has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain, which may be beneficial in the treatment of multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-10(11(17-2)13-8-9)14-12(16)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQASIKOMYAZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)


![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)



![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
